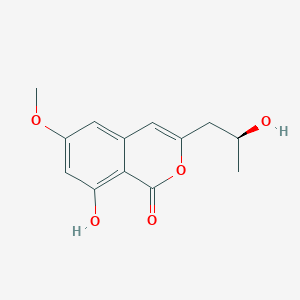
Diaporthin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diaporthin is a natural product found in Aspergillus ochraceus with data available.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
One of the most notable applications of diaporthin is its antimicrobial properties. Research has demonstrated its effectiveness against various pathogenic microorganisms.
Case Study: Antibacterial Activity
In a study involving Diaporthe terebinthifolii, this compound was isolated and tested against clinical pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited comparable antibacterial activity to crude extracts from the fungus, with specific inhibition zones noted in Table 1 below:
| Microorganism | Inhibition Zone (mm) | Control |
|---|---|---|
| E. coli | 15 | Ampicillin (20) |
| M. luteus | 18 | Oxacillin (100) |
| Methicillin-sensitive S. aureus | 17 | Oxacillin (600) |
| Methicillin-resistant S. aureus | 16 | Oxacillin (600) |
These findings highlight the potential of this compound as an alternative antimicrobial agent, particularly against resistant strains of bacteria .
Cytotoxic Effects
This compound has also been studied for its cytotoxic effects on cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
Research conducted on various derivatives of this compound revealed its cytotoxic activity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). For instance, a derivative isolated from Diaporthe sp. showed an IC50 value of 5.92 µM against HeLa cells, suggesting strong potential for development into anticancer therapies .
Phytotoxic Activity
In addition to its antimicrobial and cytotoxic properties, this compound has demonstrated phytotoxicity, affecting plant growth.
Case Study: Phytotoxic Effects on Lemna Paucicostata
A study reported that compounds derived from Diaporthe eres exhibited phytotoxic effects on Lemna paucicostata, indicating potential applications in agricultural pest management by inhibiting unwanted plant growth .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Target Organism/Cell Line | Effectiveness |
|---|---|---|
| Antibacterial | E. coli, S. aureus | Effective (varied zones) |
| Cytotoxic | HeLa, MCF-7 | IC50 = 5.92 µM |
| Phytotoxic | Lemna paucicostata | Inhibitory effect observed |
Eigenschaften
CAS-Nummer |
10532-39-5 |
|---|---|
Molekularformel |
C13H14O5 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
8-hydroxy-3-[(2S)-2-hydroxypropyl]-6-methoxyisochromen-1-one |
InChI |
InChI=1S/C13H14O5/c1-7(14)3-10-5-8-4-9(17-2)6-11(15)12(8)13(16)18-10/h4-7,14-15H,3H2,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
ORLHWDAVUBPRKN-ZETCQYMHSA-N |
SMILES |
CC(CC1=CC2=CC(=CC(=C2C(=O)O1)O)OC)O |
Isomerische SMILES |
C[C@@H](CC1=CC2=CC(=CC(=C2C(=O)O1)O)OC)O |
Kanonische SMILES |
CC(CC1=CC2=CC(=CC(=C2C(=O)O1)O)OC)O |
Synonyme |
diaporthin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















